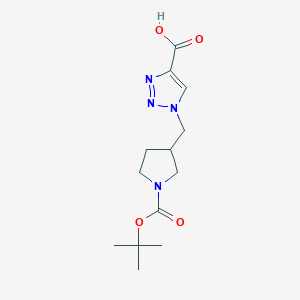

1-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

1-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group, a methylene bridge linking the pyrrolidine to a 1,2,3-triazole ring, and a carboxylic acid substituent at the 4-position of the triazole. The Boc group enhances solubility and stability during synthesis, while the triazole-carboxylic acid moiety enables hydrogen bonding and metal coordination, making it valuable in medicinal chemistry and materials science. Its synthesis often employs Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry .

Properties

IUPAC Name |

1-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O4/c1-13(2,3)21-12(20)16-5-4-9(6-16)7-17-8-10(11(18)19)14-15-17/h8-9H,4-7H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBBNRQXVMBKHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The key synthetic challenge is the construction of the 1,2,3-triazole ring substituted at the 1-position with a (tert-butoxycarbonyl)pyrrolidin-3-yl)methyl group and at the 4-position with a carboxylic acid. The typical approach involves:

- Formation of the 1,2,3-triazole core via azide-alkyne cycloaddition or related cyclization methods.

- Introduction of the pyrrolidinylmethyl substituent at N-1.

- Installation or preservation of the tert-butoxycarbonyl protecting group on the pyrrolidine nitrogen.

- Functionalization of the triazole ring at the 4-position with a carboxylic acid group.

Preparation of the 1-Substituted 1H-1,2,3-Triazole-4-Carboxylic Acid Core

A patented high-efficiency preparation method for 1-substituted-1H-1,2,3-triazole-4-carboxylic acids provides a detailed route applicable to this compound class, which can be adapted for the pyrrolidinylmethyl substituent:

- Starting Material: 1-substituted-4,5-dibromo-1H-1,2,3-triazole (Compound II).

- Step 1: Dissolution of Compound II in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) cooled to −78°C to 0°C.

- Step 2: Addition of isopropylmagnesium chloride (a Grignard reagent) to selectively generate 1-substituted-4-bromo-1H-1,2,3-triazole (Compound III).

- Step 3: Further treatment with isopropylmagnesium chloride-lithium chloride composite, followed by carbonation with CO₂, acidification, and extraction yields a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid (Compound I) and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid (Compound IV).

- Step 4: Selective methylation with methyl iodide in the presence of alkali allows separation of the acid from the brominated isomer via differential reactivity, facilitating purification.

This method is noted for:

- High yield.

- Simple operation.

- Suitability for industrial-scale production.

- Avoidance of highly toxic sodium azide and expensive propiolic acid esters.

The reaction conditions and stoichiometries are optimized to maximize selectivity and yield.

Representative Synthetic Route Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 1-substituted-4,5-dibromo-1H-1,2,3-triazole + isopropylmagnesium chloride (−78°C to 0°C) | Formation of 1-substituted-4-bromo-1H-1,2,3-triazole |

| 2 | Isopropylmagnesium chloride-lithium chloride composite + CO₂ carbonation | Mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 4-bromo isomer |

| 3 | Methyl iodide + alkali (0–80°C) | Selective methylation and separation of isomers |

| 4 | Alkylation with (Boc)pyrrolidin-3-yl)methyl electrophile | Introduction of pyrrolidinylmethyl substituent at N-1 |

| 5 | Purification and isolation | Pure 1-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid |

Research Findings and Optimization Notes

- Larger substituents on the triazole nitrogen such as the Boc-protected pyrrolidine can influence binding activity and synthetic yield; optimization of reaction conditions is required to balance steric effects and reactivity.

- The use of Grignard reagents and lithium chloride composites improves regioselectivity in the formation of the triazole carboxylic acid derivatives.

- Protecting groups like Boc are stable under the reaction conditions used for triazole ring functionalization but can be selectively removed in later steps if necessary.

- The avoidance of toxic azides and expensive alkynes in this method enhances safety and industrial applicability.

Summary Table of Key Parameters

| Parameter | Details |

|---|---|

| Starting material | 1-substituted-4,5-dibromo-1H-1,2,3-triazole |

| Key reagents | Isopropylmagnesium chloride, CO₂, methyl iodide, (Boc)pyrrolidin-3-yl)methyl electrophile |

| Solvents | THF, METHF, DMF or DMA mixtures |

| Temperature range | −78°C to 80°C depending on step |

| Yield | High, optimized for industrial scale |

| Advantages | High efficiency, selective methylation, no sodium azide, scalable |

| Protecting group | tert-butoxycarbonyl (Boc) on pyrrolidine nitrogen |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The carboxylic acid group can be further oxidized to yield carbon dioxide and water.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: It can be used as a building block in the synthesis of more complex molecules.

Biology: The triazole ring is known for its biological activity, and this compound can be used in the development of new drugs.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, the triazole ring can interact with various enzymes and receptors, leading to biological effects. The specific mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid

- Key Differences : Replaces the pyrrolidine-methyl group with a 4-ethoxyphenyl substituent and introduces a formyl group at the triazole’s 5-position.

- Properties : Exhibits ring-chain tautomerism, with 20% cyclic hemiacetal form in solution. The formyl group enhances reactivity for further derivatization .

- Applications : Used in synthesizing ortho-formyl heteroaromatic acids for analytical dyes and metal-binding agents .

1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic Acid

- Key Differences: Features an aminophenyl group instead of the Boc-pyrrolidine-methyl moiety.

- Properties : Adopts a kink-like conformation (phenyl and triazole rings perpendicular) with antibacterial activity against Gram-positive and Gram-negative pathogens, including Vibrio cholerae .

- Synthesis: Prepared via CuAAC between 2-aminophenyl azide and propiolic acid .

1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic Acid

- Key Differences : Replaces the pyrrolidine ring with a 4-membered azetidine, reducing conformational flexibility.

- Impact : Smaller ring size may alter binding affinity in biological targets compared to the 5-membered pyrrolidine .

Functional Analogues

Ethyl 1-[(tert-Butoxycarbonyl)Amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate

1-{1-[(tert-Butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid

- Key Differences : Adds a difluoromethyl group at the triazole’s 5-position.

Biological Activity

The compound 1-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is part of a class of triazole derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 258.31 g/mol

- CAS Number : 1353957-84-2

The presence of the triazole ring and the pyrrolidine moiety contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . The following table summarizes key findings from recent research on its anticancer activity:

| Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|

| HCT116 | 64.3 | Moderate Activity |

| Mia-PaCa2 | 68.4 | Moderate Activity |

| MDA-MB231 | 42.5 | High Activity |

These results indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, particularly MDA-MB231, which is known for its aggressive nature in breast cancer cases .

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

- Inhibition of Tumor Growth : Triazole derivatives have been shown to disrupt cellular processes that lead to tumor proliferation.

- Induction of Apoptosis : Studies suggest that these compounds can trigger programmed cell death in cancer cells, thereby reducing tumor size and preventing metastasis.

- Targeting Specific Biomolecules : The interaction with specific proteins involved in cancer cell survival and proliferation has been noted, although further research is necessary to elucidate these pathways fully .

Other Biological Activities

Apart from anticancer properties, triazole derivatives have been documented for various other biological activities:

- Antibacterial and Antifungal Properties : Triazoles are known for their efficacy against a range of bacterial and fungal pathogens.

- Anti-inflammatory Effects : Some studies indicate that these compounds may possess anti-inflammatory properties, contributing to their therapeutic potential in inflammatory diseases .

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenografts of human breast cancer cells demonstrated that treatment with the compound led to a significant reduction in tumor volume compared to control groups. The study highlighted the compound's ability to inhibit angiogenesis and promote apoptosis within tumor tissues.

Case Study 2: Synergistic Effects with Other Agents

Research has also explored the synergistic effects of this triazole derivative when combined with established chemotherapeutic agents. Results indicated enhanced efficacy against resistant cancer cell lines, suggesting potential for combination therapies in clinical settings.

Q & A

Basic: What are the key synthetic routes for 1-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry. A common approach involves:

- Step 1 : Synthesis of tert-butyl-3-azidopyrrolidine-1-carboxylate via substitution reactions using tert-butyl-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate and sodium azide in solvents like DMF at 60°C .

- Step 2 : Reaction with potassium ethynyl trifluoroborate under Pd catalysis (e.g., Pd₂(dba)₃, SPhos ligand) to form the triazole core .

- Step 3 : Hydrolysis of ester groups using HCl/water at 93–96°C to yield the carboxylic acid derivative .

Purification is achieved via column chromatography or recrystallization .

Basic: How is this compound characterized structurally?

Structural confirmation relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry :

- ¹H NMR : Key signals include tert-butyl protons (~1.4 ppm), pyrrolidine methylene (~2.5–3.5 ppm), and triazole protons (~7.5–8.5 ppm) .

- ¹³C NMR : Carboxylic acid carbonyl (~170 ppm), Boc carbonyl (~155 ppm), and triazole carbons (~120–150 ppm) .

- LCMS/HPLC : Used to confirm purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .

Advanced: How can researchers resolve contradictions in reaction yields across different synthetic protocols?

Discrepancies in yields often stem from:

- Catalyst efficiency : Pd₂(dba)₃ vs. Pd(OAc)₂ may alter reaction kinetics.

- Solvent polarity : DMF (high polarity) vs. THF (low polarity) affects intermediate stability .

- Temperature control : Reactions at 60°C vs. 100°C may lead to side products (e.g., decomposition of Boc groups) .

Methodological solution : Use design of experiments (DoE) to systematically vary parameters (catalyst loading, solvent, temperature) and identify optimal conditions .

Advanced: What strategies optimize the Boc-protection/deprotection steps in multi-step syntheses?

- Protection : Use Boc₂O in dichloromethane with DMAP as a catalyst for high regioselectivity .

- Deprotection : TFA in DCM (room temperature, 2–4 hours) preserves acid-sensitive triazole cores. Avoid prolonged exposure to HCl, which may hydrolyze the triazole ring .

- Monitoring : Track Boc stability via TLC (Rf shift) or IR (loss of carbonyl stretch at ~1750 cm⁻¹) .

Advanced: How can computational methods improve reaction design for derivatives of this compound?

Integrate quantum chemical calculations (e.g., DFT for transition-state modeling) with experimental

- Reaction path prediction : Identify energetically favorable pathways for triazole formation using software like Gaussian .

- Solvent effects : COSMO-RS simulations predict solvation effects on intermediates .

- Feedback loops : Use machine learning to correlate NMR/LCMS data with reaction outcomes (e.g., yield, purity) .

Advanced: What methodologies address stability issues during storage or handling?

- Storage : Under inert gas (N₂/Ar) at –20°C to prevent Boc group hydrolysis .

- Handling : Use anhydrous solvents (e.g., DMSO-d6, MeCN) to minimize moisture .

- Degradation analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How can researchers assess the biological activity of derivatives without commercial assays?

- In vitro models : Use enzyme inhibition assays (e.g., kinase targets) with triazole-carboxylic acid derivatives as warheads .

- SAR studies : Modify the pyrrolidine substituents (e.g., methyl vs. phenyl groups) and correlate with activity via QSAR modeling .

- Metabolic stability : Incubate derivatives with liver microsomes and track degradation via LCMS .

Advanced: What interdisciplinary approaches enhance the study of this compound?

- Material science : Explore metal-organic frameworks (MOFs) using triazole-carboxylic acid as a linker .

- Process engineering : Optimize reactor design (e.g., continuous flow systems) for scalable synthesis .

- Data science : Apply CRDC classifications (e.g., RDF2050112 for reactor design) to align with industrial standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.